molecular formula C9H9N3O B14361188 2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one CAS No. 93032-69-0

2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one

Cat. No.: B14361188
CAS No.: 93032-69-0
M. Wt: 175.19 g/mol
InChI Key: NKACBPWIDYIRBS-UHFFFAOYSA-N
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Description

2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The benzimidazole core is found in many bioactive molecules, making it a significant pharmacophore in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. This reaction forms the benzimidazole ring, which is then further functionalized to introduce the amino and ethanone groups . Another method involves the reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides in the presence of potassium carbonate and acetonitrile as a solvent .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole oxides, while reduction can produce amino-substituted benzimidazoles .

Scientific Research Applications

2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. It functions as a prodrug and must be activated by an NADH-dependent, mitochondrially localized, bacterial-like, type I nitroreductase. This activation leads to the formation of reactive intermediates that can interact with and inhibit the function of target enzymes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its combination of the benzimidazole core with amino and ethanone groups makes it a versatile compound in various applications .

Properties

93032-69-0

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-amino-1-(benzimidazol-1-yl)ethanone

InChI

InChI=1S/C9H9N3O/c10-5-9(13)12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5,10H2

InChI Key

NKACBPWIDYIRBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)CN

Origin of Product

United States

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